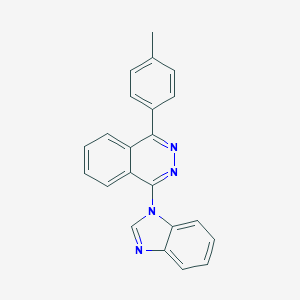![molecular formula C21H27FN2O2 B381129 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381129.png)
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 1-(2-fluorophenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of hydrogenated aromatic rings.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties.
4-Ethylphenol: Contains the ethylphenol structure.
1-(4-Chlorophenyl)piperazine: Similar piperazine structure with a different substituent.
Uniqueness
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol is unique due to the combination of its ethylphenoxy and fluorophenylpiperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H27FN2O2 |
|---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27FN2O2/c1-2-17-7-9-19(10-8-17)26-16-18(25)15-23-11-13-24(14-12-23)21-6-4-3-5-20(21)22/h3-10,18,25H,2,11-16H2,1H3 |
InChI Key |
YVGBNSCCQGZCKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381047.png)

![4-[4-(Benzyloxy)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381050.png)
![N-(2,6-dichlorophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B381052.png)
![methyl 4-[2,5-dimethyl-3-({[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B381053.png)
![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B381054.png)
![2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381057.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-5-(3,4-dimethylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381061.png)
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B381062.png)
![8-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B381063.png)
![3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B381064.png)
![2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole](/img/structure/B381065.png)
![N-(4-{[4-(4-fluorophenyl)-1-phthalazinyl]oxy}phenyl)-2-thiophenecarboxamide](/img/structure/B381066.png)
![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381069.png)
